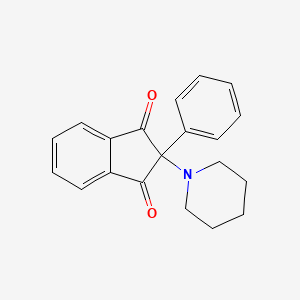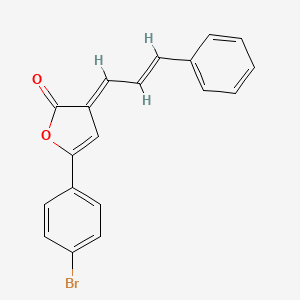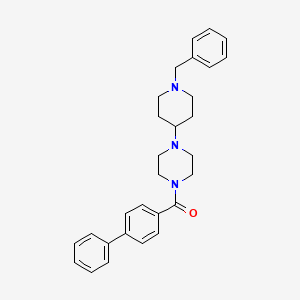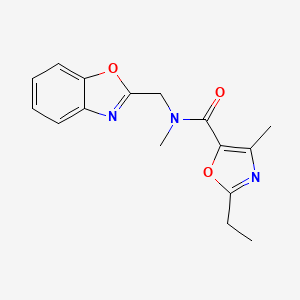
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione, also known as PPID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPID is a heterocyclic compound that contains a piperidine ring and an indene ring.
作用机制
The mechanism of action of 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and antitumor activities. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to scavenge free radicals and inhibit the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has also been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6). In addition, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
实验室实验的优点和局限性
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is stable under various conditions and can be easily synthesized in large quantities. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is also highly soluble in water and organic solvents, which makes it easy to use in various assays. However, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione also has some limitations for lab experiments, including its high cost and limited availability. 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is a relatively expensive compound, which may limit its use in some labs. In addition, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is not widely available, which may make it difficult for some researchers to obtain.
未来方向
There are several future directions for the study of 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione, including the development of new synthetic methods, the investigation of its potential as a therapeutic agent, and the exploration of its applications in materials science. The development of new synthetic methods for 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione could lead to more efficient and cost-effective production of the compound. The investigation of its potential as a therapeutic agent could lead to the development of new drugs for the treatment of cancer, neurodegenerative diseases, and other conditions. The exploration of its applications in materials science could lead to the development of new materials with unique properties. Overall, the study of 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has the potential to lead to significant advances in various fields.
合成方法
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione can be synthesized using various methods, including the Friedel-Crafts reaction, the Vilsmeier-Haack reaction, and the Pictet-Spengler reaction. The most commonly used method for synthesizing 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione is the Pictet-Spengler reaction, which involves the condensation of an indole and an aldehyde or ketone in the presence of a Lewis acid catalyst. The reaction results in the formation of a tetrahydro-beta-carboline intermediate, which is then oxidized to form 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione.
科学研究应用
2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In neuroscience, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and inflammation. In materials science, 2-phenyl-2-(1-piperidinyl)-1H-indene-1,3(2H)-dione has been investigated for its potential as a building block for the synthesis of new materials.
属性
IUPAC Name |
2-phenyl-2-piperidin-1-ylindene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-18-16-11-5-6-12-17(16)19(23)20(18,15-9-3-1-4-10-15)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKXYNXZAKPOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(piperidin-1-YL)-2,3-dihydro-1H-indene-1,3-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-[(4-isobutoxybenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5170717.png)
![N-(2-methoxyphenyl)-N'-[2-(4-morpholinylcarbonyl)phenyl]urea](/img/structure/B5170725.png)
![1-[4-(2,4-dichlorophenoxy)butanoyl]-4-(diphenylmethyl)piperazine](/img/structure/B5170726.png)

![2-methoxy-5-[(4-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5170744.png)
![3-methoxy-4-[2-(2,3,5-trimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B5170752.png)
![N-(5-chloro-2-methylphenyl)-N'-{3-[4-(2,5-dimethylphenyl)-1-piperazinyl]propyl}urea](/img/structure/B5170758.png)
![3-[(2'-amino-4'-methyl-4,5'-bi-1,3-thiazol-2-yl)amino]phenol](/img/structure/B5170768.png)

![3-methyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5170779.png)

![1-(4-bromophenyl)-3-[4-(2-pyridinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5170800.png)
![1-{2-methyl-1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5170806.png)
![N-(2-methoxyphenyl)-2-{[4-phenyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5170811.png)